molecular formula C9H7ClN2O B1452536 2-Chloro-2-(4-cyanophenyl)acetamide CAS No. 1311316-35-4

2-Chloro-2-(4-cyanophenyl)acetamide

Cat. No.: B1452536
CAS No.: 1311316-35-4
M. Wt: 194.62 g/mol
InChI Key: CKCMHUOIHSUTIT-UHFFFAOYSA-N
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Description

2-Chloro-2-(4-cyanophenyl)acetamide is an organic compound with the molecular formula C9H7ClN2O It is characterized by the presence of a chloro group and a cyanophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2-(4-cyanophenyl)acetamide can be synthesized through the reaction of 4-cyanobenzyl chloride with chloroacetamide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(4-cyanophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-2-(4-cyanophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-2-(4-cyanophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanophenyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-cyanophenyl)acetamide
  • 2-Chloro-N-(4-chlorophenyl)acetamide
  • 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-cyanophenyl)acetamide

Uniqueness

2-Chloro-2-(4-cyanophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

2-chloro-2-(4-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-8(9(12)13)7-3-1-6(5-11)2-4-7/h1-4,8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCMHUOIHSUTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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